molecular formula C15H14Br2N4O B2912323 (2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide CAS No. 725276-56-2

(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide

Cat. No.: B2912323
CAS No.: 725276-56-2
M. Wt: 426.112
InChI Key: QUKJXNIORWLQAD-DNTJNYDQSA-N
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Description

(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide is a synthetic organic compound characterized by its unique molecular structure This compound features a benzyloxy group and two bromine atoms attached to a benzylidene hydrazinecarboximidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide typically involves a multi-step process. One common method starts with the preparation of the benzyloxy precursor, followed by bromination to introduce the bromine atoms at the 3 and 5 positions of the benzene ring. The final step involves the condensation of the brominated benzyloxy compound with hydrazinecarboximidamide under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents in place of the bromine atoms.

Scientific Research Applications

(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group and bromine atoms play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: Shares the bromine functional group but differs in overall structure and reactivity.

    2-Methyltetrahydrofuran: A different class of compound used as a solvent but can be compared in terms of its chemical properties.

Uniqueness

(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

2-[(E)-(3,5-dibromo-2-phenylmethoxyphenyl)methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Br2N4O/c16-12-6-11(8-20-21-15(18)19)14(13(17)7-12)22-9-10-4-2-1-3-5-10/h1-8H,9H2,(H4,18,19,21)/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKJXNIORWLQAD-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)C=NN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)/C=N/N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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